

Application Notes and Protocols for the Analysis of alpha-D-Glucose-d12

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Compound of Interest

Compound Name: *alpha-D-glucose-d12*

Cat. No.: *B12412515*

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Introduction

Alpha-D-Glucose-d12 is a deuterated form of alpha-D-glucose, where all twelve hydrogen atoms have been replaced by deuterium. This stable isotope-labeled compound is a crucial tool in metabolic research and drug development. It serves as an invaluable internal standard for the accurate quantification of glucose in biological matrices by mass spectrometry, mitigating matrix effects and variations in sample processing. Furthermore, its use as a metabolic tracer allows for the elucidation of glucose flux through various metabolic pathways, such as glycolysis and the tricarboxylic acid (TCA) cycle, providing critical insights into cellular metabolism in both healthy and diseased states.

These application notes provide detailed protocols for the preparation of samples for the analysis of **alpha-D-glucose-d12** using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

The following tables summarize quantitative data for the analysis of deuterated glucose, providing a benchmark for method performance.

Table 1: Quantitative Data for LC-MS/MS Analysis of Deuterated Glucose

| Parameter | Value | Notes |
|-------------------------------|-----------------|---|
| Linearity Range | 0.5 - 500 mg/L | For glucose analysis using an isotope-labeled internal standard.[1] |
| Precision (%RSD) | < 15% | Intra- and inter-day precision for the analysis of monosaccharides. |
| Accuracy (% Recovery) | 92.1% to 124.7% | Spiking recovery for various sugars in serum.[1] |
| Limit of Detection (LOD) | 0.03 mg/L | For various sugars in canine serum by GC-MS, indicative of achievable sensitivity.[1] |
| Limit of Quantification (LOQ) | 0.1 mg/L | Estimated based on typical analytical performance for similar analytes. |
| Recovery | 81.1% to 102% | For vitamin D metabolites using protein precipitation, a similar sample preparation technique.[2] |

Note: Data presented is for general deuterated glucose or similar analytes and may vary for **alpha-D-glucose-d12** depending on the specific matrix and instrumentation.

Table 2: Quantitative Data for GC-MS Analysis of Derivatized Deuterated Glucose

| Parameter | Value | Notes |
|-------------------------------|-----------------|--|
| Linearity Range | 0.5 - 500 mg/L | For various sugar probes in canine serum.[1] |
| Precision (%CV) | < 15% | Intra- and inter-assay variability for sugar analysis. |
| Accuracy (% Recovery) | 92.1% to 124.7% | For various sugar probes in canine serum. |
| Limit of Detection (LOD) | 0.03 mg/L | For various sugar probes in canine serum. |
| Limit of Quantification (LOQ) | 0.1 mg/L | Estimated based on typical analytical performance. |
| Recovery | 89% to 102% | For sucrose from serum. |

Note: Data presented is for general deuterated glucose or similar analytes and may vary for **alpha-D-glucose-d12** depending on the specific matrix, derivatization method, and instrumentation.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis using Protein Precipitation

This protocol is suitable for the analysis of **alpha-D-glucose-d12** in plasma or serum samples.

Materials:

- Biological sample (plasma or serum)
- **alpha-D-Glucose-d12** internal standard solution
- Acetonitrile (ACN), ice-cold
- Microcentrifuge tubes

- Vortex mixer
- Centrifuge

Procedure:

- Sample Aliquoting: Pipette 50 µL of plasma or serum into a clean microcentrifuge tube.
- Internal Standard Spiking: Add a known amount of **alpha-D-glucose-d12** internal standard solution to the sample. The concentration of the internal standard should be optimized based on the expected endogenous glucose concentration and instrument sensitivity.
- Protein Precipitation: Add 200 µL of ice-cold acetonitrile to the sample.
- Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.
- Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation for GC-MS Analysis using Derivatization

This protocol involves the derivatization of glucose to a more volatile form suitable for GC-MS analysis. The following is a general procedure for the formation of glucose pentaacetate.

Materials:

- Biological sample (plasma or serum)
- **alpha-D-Glucose-d12** internal standard solution
- Reagents for protein precipitation (e.g., acetonitrile)
- Acetic anhydride

- Pyridine
- Heating block or water bath
- Nitrogen evaporator
- GC-MS vials with inserts

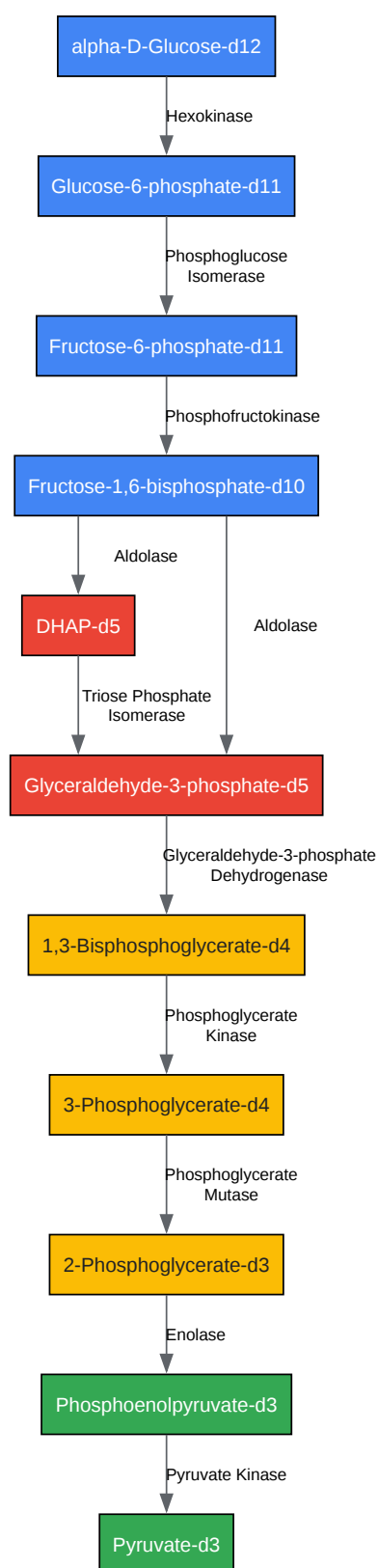
Procedure:

- Protein Precipitation: Perform protein precipitation on a 100 μ L plasma or serum sample as described in the LC-MS/MS protocol (Steps 1-5).
- Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40-50°C.
- Derivatization: a. Add 100 μ L of a 1:1 (v/v) mixture of acetic anhydride and pyridine to the dried extract. b. Cap the vial tightly and heat at 60-70°C for 1 hour to facilitate the derivatization reaction.
- Solvent Evaporation: After cooling to room temperature, evaporate the derivatization reagents to dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the dried derivatized sample in a suitable solvent (e.g., ethyl acetate) and transfer to a GC-MS vial with an insert for analysis.

Visualizations

Metabolic Pathway: Glycolysis

The following diagram illustrates the glycolytic pathway, where glucose is converted to pyruvate. When using **alpha-D-glucose-d12** as a tracer, the deuterium labels can be tracked through each intermediate of this pathway.

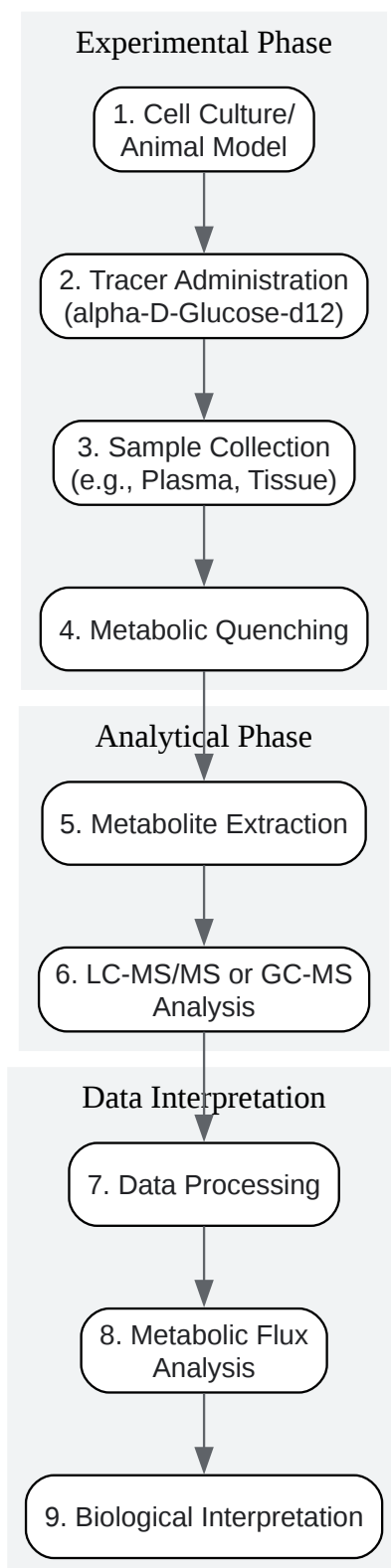


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Caption: The Glycolysis Pathway Traced with **alpha-D-Glucose-d12**.

Experimental Workflow: Metabolic Flux Analysis

This diagram outlines the typical workflow for a metabolic flux analysis experiment using **alpha-D-glucose-d12**.



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Caption: Workflow for Metabolic Flux Analysis using **alpha-D-Glucose-d12**.

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References

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